molecular formula C19H11Cl2NO2 B5118005 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide

2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide

Cat. No. B5118005
M. Wt: 356.2 g/mol
InChI Key: PILDBWIBVSGCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide (DBF) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound belongs to the family of benzamides and is known to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide is not fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide can induce cell cycle arrest and apoptosis in cancer cells. 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide's anti-inflammatory effects are thought to be mediated by the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation. 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide's anti-viral effects are believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and suppress metastasis. Inflammatory cells, 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide has also been found to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide in lab experiments is its versatility. 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide can be used to study a range of biological processes, including cancer, inflammation, and viral infections. Additionally, 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide in lab experiments is its potential toxicity. 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide. Another area of interest is the investigation of the potential of 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide as a therapeutic agent for viral infections such as HIV and HCV. Additionally, further studies are needed to determine the safety and efficacy of 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide in clinical settings.

Synthesis Methods

2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide can be synthesized through a multi-step process starting from 2,6-dichloroaniline and dibenzo[b,d]furan-3-carboxylic acid. The reaction involves the condensation of the two compounds in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to form 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide.

Scientific Research Applications

2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, 2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide has been shown to possess anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.

properties

IUPAC Name

2,6-dichloro-N-dibenzofuran-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2NO2/c20-14-5-3-6-15(21)18(14)19(23)22-11-8-9-13-12-4-1-2-7-16(12)24-17(13)10-11/h1-10H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILDBWIBVSGCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-dibenzofuran-3-ylbenzamide

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